S3I-1757
Overview
Description
Preparation Methods
The synthesis of Compound 21 involves several steps, starting with the selection of appropriate starting materials and reagents. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as condensation and cyclization reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure high yield and purity of the final product .
In industrial production, the synthesis of Compound 21 is scaled up using optimized reaction conditions and advanced techniques such as continuous flow chemistry. This allows for the efficient and cost-effective production of the compound on a large scale, meeting the demands of research and potential therapeutic applications .
Chemical Reactions Analysis
Compound 21 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Compound 21 may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Compound 21 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: It serves as a tool for investigating the role of the angiotensin type 2 receptor in various biological processes, including cell signaling and gene expression.
Medicine: Compound 21 has shown potential as a therapeutic agent for conditions such as stroke, traumatic brain injury, and inflammation, due to its neuroprotective and anti-inflammatory properties
Mechanism of Action
The mechanism of action of Compound 21 involves its binding to the angiotensin type 2 receptor, which is a G protein-coupled receptor. Upon binding, Compound 21 activates the receptor, leading to a cascade of intracellular signaling events. These events include the activation of endothelial nitric oxide synthase, the induction of interleukin-10, and the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta .
Comparison with Similar Compounds
Compound 21 is unique in its high selectivity and potency as an agonist of the angiotensin type 2 receptor. Similar compounds include:
Compound 22: Another angiotensin type 2 receptor agonist with similar neuroprotective properties but lower selectivity.
Compound 23: A less potent agonist with additional off-target effects.
Compound 24: An antagonist of the angiotensin type 2 receptor, used in studies of receptor function and signaling pathways
If you have any further questions or need more details, feel free to ask!
Properties
IUPAC Name |
5-[(4-cyclohexylphenyl)methyl-(4-phenoxybenzoyl)amino]-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO5/c35-31-20-17-27(21-30(31)33(37)38)34(22-23-11-13-25(14-12-23)24-7-3-1-4-8-24)32(36)26-15-18-29(19-16-26)39-28-9-5-2-6-10-28/h2,5-6,9-21,24,35H,1,3-4,7-8,22H2,(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMHQDKLWUWPDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)O)C(=O)O)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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